An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2-methylquinoline
An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloro-2-methylquinoline is a halogenated derivative of quinaldine (2-methylquinoline). The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of chloro-substituents at the 6 and 7 positions of the benzo-fused ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and materials science.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-Dichloro-2-methylquinoline, details standard experimental protocols for their determination, and illustrates key workflows relevant to its application in research.
Core Physicochemical Data
Quantitative experimental data for 6,7-Dichloro-2-methylquinoline is not extensively available in public literature. The following table summarizes its fundamental properties, including values for closely related isomers to provide context.
| Property | Value / Predicted Value | Data Source / Notes |
| IUPAC Name | 6,7-dichloro-2-methylquinoline | PubChem[1] |
| CAS Number | 71063-12-2 | Appchem, Benchchem[1][4] |
| Molecular Formula | C₁₀H₇Cl₂N | Appchem[4] |
| Molecular Weight | 212.08 g/mol | Appchem[4] |
| Appearance | Solid (Predicted) | Based on related isomers like 6-Chloro-2-methylquinoline[3] |
| Melting Point | Data not available | For comparison, 5,7-Dichloro-8-hydroxy-2-methylquinoline: 108-112 °C[5] |
| Boiling Point | Data not available | --- |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | Based on general properties of quinolines[6][7] |
| logP (Octanol-Water) | ~3.8 (Predicted) | Prediction based on similar structures. For comparison, the calculated logP for 6-Chloro-2-methylquinoline is 3.20.[8] High lipophilicity is expected. |
| pKa (Conjugate Acid) | ~3.5 - 4.5 (Predicted) | Quinoline has a pKa of 4.9. Electron-withdrawing chloro groups are expected to decrease the basicity of the ring nitrogen. |
Experimental Protocols
Detailed experimental procedures are crucial for verifying predicted properties and ensuring data quality for research applications. The following are standard methodologies for determining the key physicochemical properties of quinoline derivatives.
Synthesis and Purification
The synthesis of substituted quinolines can be achieved through several classic named reactions, such as the Skraup or Doebner-von Miller synthesis.[6][9] For 6,7-Dichloro-2-methylquinoline, a plausible approach involves the condensation of 3,4-dichloroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
General Protocol (Doebner-von Miller Reaction):
-
To a stirred mixture of 3,4-dichloroaniline (1.0 eq) and concentrated hydrochloric or sulfuric acid in a suitable vessel, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture and add crotonaldehyde (1.5 eq) dropwise, controlling the exothermic reaction.
-
After the addition is complete, reflux the mixture for several hours until the reaction completion is indicated by TLC.
-
Cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 6,7-Dichloro-2-methylquinoline.
Melting Point Determination
The melting point is a primary indicator of purity. Methodology:
-
A small, dry sample of purified 6,7-Dichloro-2-methylquinoline is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter influencing bioavailability.[10] Methodology: [11]
-
Add an excess amount of solid 6,7-Dichloro-2-methylquinoline to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a calibration curve.
-
The solubility is expressed in units like mg/mL or µM.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.[12] Methodology: [13][14][15]
-
Prepare a solution of 6,7-Dichloro-2-methylquinoline of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a methanol-water mixture, if aqueous solubility is low).
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point or by analyzing the first derivative of the curve to find the inflection point.
Lipophilicity (logP) Determination (Shake-Flask Method)
The n-octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[16] Methodology: [17][18][19]
-
Prepare a mutually saturated system of n-octanol and a buffered aqueous solution (pH 7.4).
-
Dissolve a precisely weighed amount of 6,7-Dichloro-2-methylquinoline in either the n-octanol or aqueous phase.
-
Combine the two phases in a sealed container at a known volume ratio.
-
Agitate the mixture vigorously for several hours to allow for partitioning, and then let it stand until the two phases are completely separated.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio.
Visualizations
The following diagrams illustrate standard workflows and conceptual relationships relevant to the study of 6,7-Dichloro-2-methylquinoline in a drug discovery context.
Biological Relevance and Applications
Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[2][20] Specifically, halogenated quinolines are investigated for a variety of therapeutic purposes.[21][22] 6,7-Dichloro-2-methylquinoline serves as a key precursor for synthesizing more complex molecules, such as azanaphthoquinones, which have shown potent antibacterial activity against pathogens like Staphylococcus epidermidis and Enterococcus faecalis.[1] The 2-methylquinoline structure is also a recognized template in fragment-based drug discovery for developing new anticancer agents, inspired by natural antibiotics like streptonigrin.[1] The physicochemical properties detailed in this guide are fundamental to predicting how derivatives of this compound will behave in biological systems, guiding rational drug design and formulation development.
References
- 1. 6,7-Dichloro-2-methylquinoline|CAS 71063-12-2 [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. 5,7-ジクロロ-8-ヒドロキシ-2-メチルキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 8. chemeo.com [chemeo.com]
- 9. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
